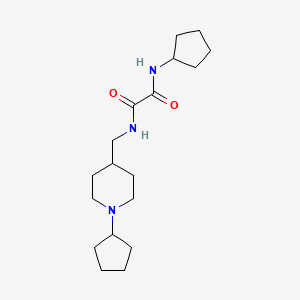

N1-cyclopentyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-cyclopentyl-N-[(1-cyclopentylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N3O2/c22-17(18(23)20-15-5-1-2-6-15)19-13-14-9-11-21(12-10-14)16-7-3-4-8-16/h14-16H,1-13H2,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYBBJSMOMWGDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N1-cyclopentyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in the removal of the initiator methionine residue from nascent proteins, which is a critical step in protein maturation.

Mode of Action

It is believed to interact with its target, methionine aminopeptidase, and inhibit its function. This inhibition could lead to changes in protein maturation processes, potentially affecting the function of proteins within the cell.

Biological Activity

N1-cyclopentyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide is a synthetic compound with potential therapeutic applications, particularly in the fields of oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 953199-82-1 |

| Molecular Formula | C18H31N3O2 |

| Molecular Weight | 321.5 g/mol |

The compound features a piperidine ring that contributes to its biological activity through interactions with various molecular targets.

Research indicates that this compound may exert its effects by modulating neurotransmitter systems and interacting with specific receptors. Its mechanism includes:

- Binding to Receptors : The compound may bind to serotonin receptors, particularly the 5-HT2C receptor, influencing signaling pathways associated with mood regulation and psychotropic effects .

- Inhibition of Anti-apoptotic Proteins : It has been suggested that similar compounds can inhibit Bcl-2 or Bcl-xL proteins, leading to apoptosis in cancer cells .

Anticancer Potential

Several studies have explored the anticancer properties of compounds structurally related to this compound. These compounds have demonstrated:

- Induction of Apoptosis : In vitro studies indicate that the compound can induce apoptosis in cancer cell lines by inhibiting anti-apoptotic proteins .

- Selective Cytotoxicity : Research shows that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Neurological Effects

The compound's interaction with serotonin receptors suggests potential applications in treating neurological disorders:

- Antipsychotic Activity : Compounds with similar structures have shown promise as antipsychotic agents by selectively activating serotonin receptors without significant side effects associated with traditional antipsychotics .

- Behavioral Studies : In animal models, compounds related to this compound have demonstrated reductions in hyperactivity and anxiety-like behaviors, indicating potential for treating anxiety disorders.

Study on Anticancer Activity

A study published in Cancer Research detailed the effects of a related oxalamide compound on various cancer cell lines. The results indicated:

- Cell Line Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 5.0 | Induction of apoptosis via Bcl-xL inhibition |

| HeLa | 3.5 | Cell cycle arrest at G2/M phase |

| A549 | 4.0 | Activation of caspase pathways |

Study on Neurological Effects

A behavioral study assessed the effects of a piperidine derivative on anxiety-like behavior in rodents:

- Findings : The compound significantly reduced time spent in the open arms of an elevated plus maze, indicating anxiolytic properties.

Comparison with Similar Compounds

Structural and Functional Comparison

A summary of key oxalamide derivatives is provided in Table 1 , highlighting molecular features and applications.

Table 1: Comparative Analysis of Oxalamide Derivatives

Key Findings and Differentiation

Coordination Chemistry :

The target compound uniquely employs a Co(II) atom for bidentate coordination in EcMetAP1 inhibition, a feature absent in other oxalamides like S336 or GMC-1. This metal interaction is critical for stabilizing the enzyme-inhibitor complex . In contrast, Co(II)-BPMO polymer utilizes oxalate anions and pyridinyl groups for coordination, forming a 3D framework .

Hydrogen Bonding and Planarity :

The oxalamide core in the target compound adopts a planar conformation, similar to S336 and thermoplastic elastomers (e.g., Compound C2). However, the strength and role of hydrogen bonds differ:

- In the target compound, hydrogen bonding is secondary to metal coordination.

- In S336 and elastomers, hydrogen bonds dominate, driving self-assembly or flavor receptor binding .

Aryl vs. Aliphatic Substituents: GMC-1’s bromophenyl group and S336’s dimethoxybenzyl group introduce aromaticity, favoring π-π stacking in antimicrobial or flavor applications .

Biological vs. Material Applications : While the target compound and GMC-1 are biologically active (enzyme inhibition and antimicrobial), oxalamides like Compound C2 are functional in materials science, where hydrogen bonding dictates crystallization kinetics in polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.